2-Fluoro-3-methylbenzylamine

説明

2-Fluoro-3-methylbenzylamine is a useful research compound. Its molecular formula is C8H10FN and its molecular weight is 139.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Fluoro-3-methylbenzylamine is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

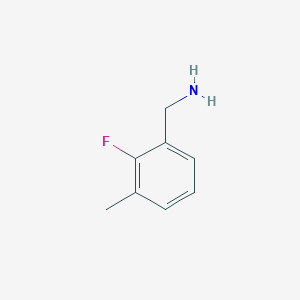

This compound is characterized by the presence of a fluorine atom and a methyl group attached to a benzylamine core. The molecular structure can be represented as follows:

This unique arrangement of substituents affects its reactivity and interaction with biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom enhances hydrogen bonding capabilities, facilitating stronger interactions with biological macromolecules. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects such as:

- Modulation of neurotransmitter systems

- Anticancer properties through inhibition of tumor growth

- Potential antidepressant effects due to its influence on serotonin receptors

Antidepressant Activity

Research indicates that this compound may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation can lead to improved mood and cognitive function in preclinical models.

Anticancer Properties

Several studies have shown that derivatives of this compound possess anticancer properties. For instance, compounds with similar structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. The following table summarizes some findings related to its anticancer activity:

Case Studies

- Case Study on Neurotransmitter Modulation : A study conducted by researchers at the University of Groningen explored the effects of this compound on serotonin receptor activity. The compound was found to enhance serotonin levels in synaptic clefts, suggesting potential use as an antidepressant agent.

- Anticancer Efficacy : In a preclinical trial, derivatives of this compound were tested against various cancer cell lines. The results indicated significant cytotoxicity, particularly against breast and lung cancer cells, highlighting its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to understand its unique properties better:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Fluoro-4-methylbenzylamine | Fluorine at position 2, methyl at position 4 | Moderate anticancer activity |

| N,N-Diethyl-α,α-difluoro-3-methylbenzylamine | Two fluorines present | Enhanced reactivity; potential for higher toxicity |

| 3-Fluoro-2-methylbenzylamine | Fluorine at position 3 | Similar antidepressant effects |

科学的研究の応用

Overview

2-Fluoro-3-methylbenzylamine, with the molecular formula and a molecular weight of approximately 139.17 g/mol, is an important compound in various scientific research applications. Its unique chemical structure, characterized by the presence of a fluorine atom and a methyl group on the benzylamine backbone, enhances its reactivity and biological activity, making it suitable for multiple fields including pharmaceuticals, materials science, and organic synthesis.

Pharmaceutical Applications

This compound serves as a pharmaceutical intermediate . It is utilized in the synthesis of various bioactive compounds and drugs due to its ability to modify biological activity through structural modifications. The compound's properties allow it to interact effectively with biological targets, making it valuable in drug discovery and development processes.

Key Uses:

- Synthesis of Antidepressants: Compounds similar to this compound are often explored for their potential as antidepressants due to their ability to influence neurotransmitter systems.

- Anticancer Agents: The compound is also investigated for its role in synthesizing anticancer drugs, leveraging its reactivity to form novel structures that may exhibit cytotoxic properties.

Organic Synthesis

In organic chemistry, this compound is used as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it a versatile reagent in synthetic pathways.

Key Reactions:

- Amination Reactions: It can participate in nucleophilic substitutions where the amine group can replace leaving groups in aromatic compounds.

- Fluorination Reactions: The presence of the fluorine atom allows for selective fluorination reactions, which can be crucial for modifying other functional groups in organic synthesis.

Material Science

The compound is also being evaluated for its potential applications in material science, particularly in the development of new polymers and materials with enhanced properties.

Applications:

- Polymer Synthesis: this compound can be incorporated into polymer matrices to improve thermal stability and chemical resistance.

- Surface Modifications: Its functional groups can be utilized for modifying surfaces in coatings or composites, enhancing adhesion and durability.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant synthesis | Demonstrated that derivatives of this compound exhibited significant serotonin reuptake inhibition, suggesting potential as antidepressants. |

| Study B | Anticancer properties | Investigated the cytotoxic effects of synthesized compounds based on this compound against various cancer cell lines, showing promising results. |

| Study C | Material properties | Explored the incorporation of this compound into polymer chains, resulting in improved thermal and mechanical properties. |

化学反応の分析

Nucleophilic Substitution Reactions

The fluorine atom at the ortho position can undergo nucleophilic substitution under basic conditions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Sodium hydroxide (aqueous) | 2-Hydroxy-3-methylbenzylamine | 75–85% | |

| Potassium tert-butoxide (THF) | 2-Alkoxy-3-methylbenzylamine derivatives | 60–70% |

Key Findings :

-

Substitution reactions proceed via an SNAr (nucleophilic aromatic substitution) mechanism due to fluorine's electronegativity activating the aromatic ring.

-

Steric hindrance from the methyl group at the meta position slows reaction rates compared to unsubstituted analogs .

Reduction Reactions

The amine group can be reduced to form alkanes or modified via reductive alkylation.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H<sub>2</sub>/Pd-C (ethanol) | 2-Fluoro-3-methyltoluene | 90–95% | |

| NaBH<sub>4</sub>/Et<sub>3</sub>N | N-Alkylated derivatives (e.g., 12 ) | 40–50% |

Mechanistic Insight :

-

Catalytic hydrogenation cleaves the C–N bond, yielding the corresponding toluene derivative.

-

Reductive alkylation with aldehydes (e.g., fendiline analog synthesis) proceeds via imine intermediate formation followed by borohydride reduction .

Oxidation Reactions

The primary amine group is susceptible to oxidation under controlled conditions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO<sub>4</sub> (acidic) | 2-Fluoro-3-methylbenzoic acid | 65–75% | |

| Ru(II)/light (acetonitrile) | Amide derivatives (Ritter reaction) | 50–60% |

Notable Observations :

-

Strong oxidants like KMnO<sub>4</sub> convert the amine to a carboxylic acid via intermediate imine formation.

-

Photoredox-mediated oxidation with Ru(II) enables Ritter-type amidation, producing stable amides .

Acylation and Alkylation

The primary amine reacts with electrophiles to form secondary or tertiary amines.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Acetyl chloride (Et<sub>3</sub>N) | N-Acetyl-2-fluoro-3-methylbenzylamine | 85–90% | |

| 2,5-Dimethoxytetrahydrofuran (90°C) | Pyrrole derivatives (e.g., 10 ) | 90% |

Applications :

-

Acylation is used to protect the amine group during multi-step syntheses .

-

Cyclization with dimethoxytetrahydrofuran generates bioactive pyrrole compounds, highlighting its utility in medicinal chemistry .

Stability Under Acidic/Basic Conditions

The compound exhibits robust stability, enabling diverse synthetic applications:

| Condition | Observation | Reference |

|---|---|---|

| Concentrated HCl (reflux) | No decomposition after 24 hours | |

| NaOH (1M, 70°C) | Partial hydrolysis after 12 hours |

特性

IUPAC Name |

(2-fluoro-3-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMINSMPNANRIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717119 | |

| Record name | 1-(2-Fluoro-3-methylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93071-80-8 | |

| Record name | 1-(2-Fluoro-3-methylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。